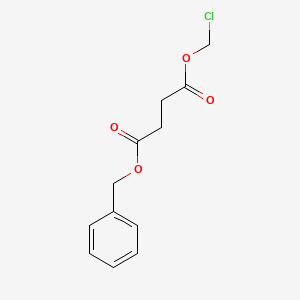
Benzyl (Chloromethyl) Succinate
描述
Benzyl (Chloromethyl) Succinate is an organic compound with the molecular formula C({12})H({13})ClO(_{4}) It is a derivative of succinic acid, where one of the carboxyl groups is esterified with benzyl alcohol and the other with chloromethyl
准备方法
Synthetic Routes and Reaction Conditions: Benzyl (Chloromethyl) Succinate can be synthesized through several methods. One common approach involves the esterification of succinic acid with benzyl alcohol in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted succinates.
Oxidation and Reduction: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidative conditions. Reduction reactions can convert the ester groups to alcohols.
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield succinic acid and the corresponding alcohols.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Acidic (HCl, H(_2)SO(_4)) or basic (NaOH, KOH).
Major Products:
- Substituted succinates.
- Benzaldehyde, benzoic acid (oxidation products).
- Succinic acid and alcohols (hydrolysis products).
科学研究应用
Benzyl (Chloromethyl) Succinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industrial Applications: Used in the production of polymers and resins, where its reactivity can be harnessed to create materials with specific properties.
作用机制
The mechanism by which Benzyl (Chloromethyl) Succinate exerts its effects depends on the specific application:
In Organic Synthesis: The chloromethyl group acts as a reactive site for nucleophilic substitution, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
In Biological Systems: When used to modify biomolecules, it can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function or activity.
相似化合物的比较
Benzyl (Chloromethyl) Succinate can be compared with other similar compounds such as:
Methyl (Chloromethyl) Succinate: Similar in structure but with a methyl group instead of a benzyl group, leading to different reactivity and applications.
Ethyl (Chloromethyl) Succinate: Another analog with an ethyl group, used in similar contexts but with variations in physical and chemical properties.
Benzyl (Bromomethyl) Succinate: The bromine atom provides different reactivity compared to chlorine, often used in more selective substitution reactions.
Uniqueness: this compound is unique due to the presence of both a benzyl and a chloromethyl group, offering a combination of reactivity and stability that is valuable in synthetic chemistry and industrial applications.
属性
IUPAC Name |
1-O-benzyl 4-O-(chloromethyl) butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c13-9-17-12(15)7-6-11(14)16-8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQJMNMWWYYBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445129 | |
| Record name | Butanedioic acid, chloromethyl phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143869-67-4 | |
| Record name | Butanedioic acid, chloromethyl phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50445129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
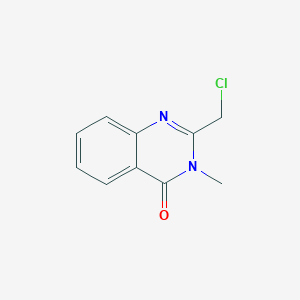
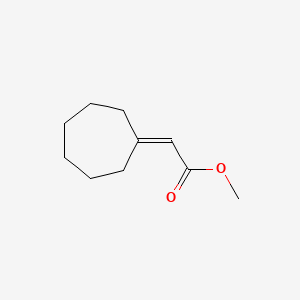


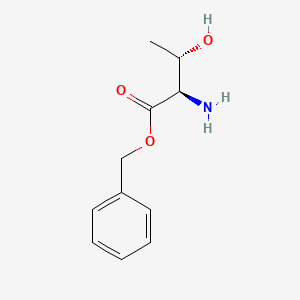
![2-[2-(Bromomethyl)phenyl]thiophene](/img/structure/B1599555.png)


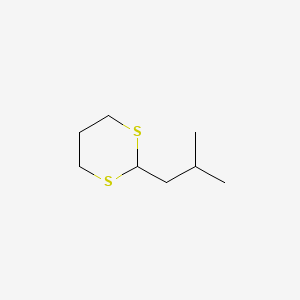


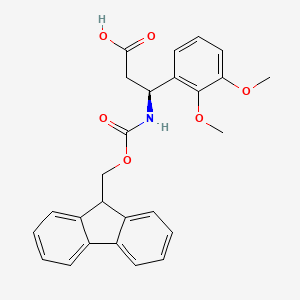

![Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1599569.png)
